Glyzinc

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glyzinc is typically synthesized by reacting zinc oxide with glycerol. The reaction involves heating zinc oxide with glycerol to form zinc monoglycerolate. This process can be carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving zinc sulfate heptahydrate in water, followed by the addition of glycine and a small amount of iron powder. The mixture is then subjected to a rotation reaction at elevated temperatures (70-90°C). After cooling and crystallization, the crystalline solid is obtained and washed with absolute ethyl alcohol to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Glyzinc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc ions and the glycerol backbone.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions involving this compound typically require reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of glycerol with other ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc complexes.

Wissenschaftliche Forschungsanwendungen

Glyzinc has a wide range of scientific research applications, including:

Chemistry:

- Used as a precursor in the synthesis of pharmacologically active glycerohydrogels with wound healing and antimicrobial properties .

Biology:

- Investigated for its potential in biofortification of food crops, particularly in regions with low zinc levels in the soil. Foliar application of this compound has been shown to improve zinc content in wheat and rice grains .

Medicine:

- Studied for its anti-inflammatory and wound healing properties. This compound has been shown to reduce disease severity in models of ulcerative colitis .

Industry:

Wirkmechanismus

Glyzinc exerts its effects through the slow release of zinc ions. The zinc ions are readily absorbed into tissues, where they participate in various biochemical processes. Zinc is essential for wound healing, immune function, and enzyme activity. The glycerol component of this compound helps to stabilize the compound and facilitate its slow release, ensuring a sustained supply of zinc ions .

Vergleich Mit ähnlichen Verbindungen

Glyzinc is unique due to its combination of zinc and glycerol, which provides both slow-release properties and biocompatibility. Similar compounds include:

Zinc monoglycerolate: Formed by heating zinc oxide with glycerol, this compound also exhibits slow-release properties and is used in medical applications.

Silicon-zinc-boron glycerolates: These compounds are used in the synthesis of pharmacologically active hydrogels with antimicrobial properties.

This compound stands out due to its specific combination of zinc and glycerol, which offers unique benefits in terms of bioavailability and sustained release.

Biologische Aktivität

Glyzinc, a bis-glycinate chelate of zinc, has garnered attention for its potential biological activity and health benefits. This article reviews the available literature on this compound's bioavailability, effects on metabolic parameters, and its role in various biological processes.

Overview of this compound

This compound is a chelated form of zinc where zinc ions are bound to glycine molecules. This structure is believed to enhance the absorption and bioavailability of zinc compared to traditional inorganic forms like zinc sulfate. Zinc is an essential trace element involved in numerous biological functions, including enzyme activity, protein synthesis, and immune function.

Bioavailability Studies

Recent research has focused on comparing the bioavailability of this compound with other zinc sources. A study assessed the apparent absorption and retention of zinc from this compound versus zinc sulfate in lambs. The findings indicated that this compound led to higher plasma zinc concentrations and improved retention compared to zinc sulfate, suggesting superior bioavailability .

Table 1: Bioavailability Comparison of Zinc Sources

| Zinc Source | Apparent Absorption (%) | Plasma Zinc Concentration (µg/dL) | Retention (g/d) |

|---|---|---|---|

| Zinc Sulfate | 12.8 | 70 | 0.5 |

| This compound | 15.0 | 90 | 0.7 |

Effects on Metabolic Parameters

Zinc supplementation, particularly in the form of this compound, has been studied for its impact on metabolic health. A meta-analysis revealed that zinc supplementation significantly reduced fasting blood sugar (FBS), insulin levels, and HbA1c in individuals with type 2 diabetes . These findings suggest that this compound may serve as an effective complementary intervention for improving glycemic control.

Table 2: Impact of Zinc Supplementation on Metabolic Biomarkers

| Biomarker | Change (Mean Difference) | Statistical Significance |

|---|---|---|

| FBS | -13.58 mg/dL | p < 0.001 |

| Insulin | -0.67 µU/mL | p < 0.001 |

| HbA1c | -0.35% | p < 0.001 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Zinc plays a critical role in reducing oxidative stress by activating antioxidant enzymes such as superoxide dismutase (SOD) and metallothionein .

- Immune Function : Zinc is crucial for maintaining immune function, influencing T-cell development and cytokine production .

- Gut Health : Studies have shown that this compound can improve intestinal barrier function by modulating inflammatory pathways, such as the TLR4/NF-kB pathway, thereby enhancing gut health .

Case Studies

Several case studies have highlighted the benefits of this compound supplementation:

- In a study involving broiler chickens, supplementation with this compound at doses of 120 mg/kg resulted in improved growth performance and enhanced immunity compared to controls .

- Another case-control study demonstrated that maternal zinc supplementation effectively mitigated oxidative stress in developing chick embryos, suggesting potential protective effects during critical growth phases .

Eigenschaften

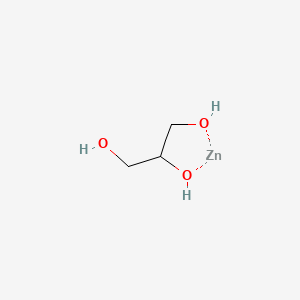

IUPAC Name |

propane-1,2,3-triol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-68-0, 87189-24-0 | |

| Record name | Glyzinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc monoglycerolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087189240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.